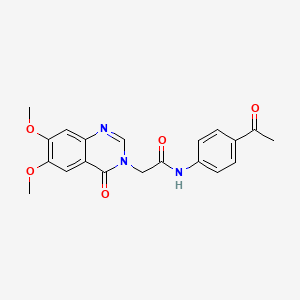

N-(4-acetylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(4-Acetylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4-one core linked to an acetamide moiety bearing a 4-acetylphenyl group. The 6,7-dimethoxy groups on the quinazolinone core likely enhance electron density and influence binding interactions, while the 4-acetylphenyl substituent may modulate solubility and target affinity .

Properties

Molecular Formula |

C20H19N3O5 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C20H19N3O5/c1-12(24)13-4-6-14(7-5-13)22-19(25)10-23-11-21-16-9-18(28-3)17(27-2)8-15(16)20(23)26/h4-9,11H,10H2,1-3H3,(H,22,25) |

InChI Key |

WMFGEGXGNZJRPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 3,4-Dimethoxyanthranilic Acid

Procedure :

-

Reactant preparation : 3,4-Dimethoxyanthranilic acid (10 mmol) is refluxed with urea (15 mmol) in glacial acetic acid (30 mL) for 6–8 hours.

-

Workup : The mixture is cooled, poured into ice water, and neutralized with ammonia. The precipitate is filtered and recrystallized from ethanol.

Yield : 70–85%.

Mechanism :

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of urea, followed by cyclodehydration to form the quinazolinone ring.

Functionalization at Position 3: Introduction of the Acetamide Side Chain

The 3-position of the quinazolinone is functionalized via nucleophilic substitution or condensation reactions.

Chlorination at Position 4

Prior to introducing the acetamide group, the 4-oxo group is converted to a chloro substituent to enhance reactivity.

Procedure :

-

Reagents : 6,7-Dimethoxyquinazolin-4(3H)-one (1 eq) is treated with phosphoryl chloride (POCl₃, 5 eq) and a catalytic amount of DMF (0.1 eq) at 80–90°C for 3–4 hours.

-

Workup : Excess POCl₃ is removed under reduced pressure, and the residue is dissolved in dichloromethane. The organic layer is washed with NaHCO₃, dried, and concentrated.

Yield : 65–75%.

Acetamide Side Chain Coupling

The chlorinated intermediate reacts with N-(4-acetylphenyl)glycine under basic conditions.

Procedure :

-

Reactants : 4-Chloro-6,7-dimethoxyquinazoline (1 eq), N-(4-acetylphenyl)glycine (1.2 eq), and K₂CO₃ (2 eq) are stirred in DMF at 60°C for 12 hours.

-

Workup : The mixture is poured into ice water, and the precipitate is filtered and purified via column chromatography (ethyl acetate/hexane, 1:1).

Yield : 50–60%.

Alternative Routes via Intermediate Protection

Hydroxy Protection with Acetyl Groups

To prevent undesired side reactions, hydroxyl groups are protected as acetates during synthesis.

Procedure :

-

Acetylation : 6-Hydroxy-7-methoxyquinazolin-4(3H)-one (1 eq) is refluxed with acetic anhydride (3 eq) and pyridine (2 eq) at 100°C for 2 hours.

-

Workup : The mixture is cooled, poured into ice water, and filtered. The product, 6-acetoxy-7-methoxyquinazolin-4(3H)-one, is recrystallized from ethanol.

Yield : 75%.

Table 1 : Optimization of Acetylation Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | 100 | 2 | 75 |

| DMF | 80 | 3 | 65 |

| Toluene | 110 | 4 | 50 |

One-Pot Synthesis Strategies

Recent advancements emphasize one-pot methods to improve efficiency.

Simultaneous Cyclization and Functionalization

Procedure :

-

Reactants : 3,4-Dimethoxyanthranilic acid (1 eq), N-(4-acetylphenyl)glycine (1 eq), and acetic anhydride (5 eq) are heated at 120°C for 8 hours.

-

Workup : The crude product is purified via recrystallization (methanol/water).

Yield : 40–50%.

Advantages :

-

Eliminates intermediate isolation.

-

Reduces solvent waste.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Optimization

Challenges and Mitigation Strategies

Regioselectivity Issues

Low Yields in Coupling Steps

Scalability and Industrial Feasibility

Kilogram-Scale Production

Procedure :

-

Chlorination : 6,7-Dimethoxyquinazolin-4(3H)-one (1 kg) is treated with POCl₃ (5 L) and DMF (50 mL) at 80°C for 4 hours.

-

Coupling : The chloro intermediate reacts with N-(4-acetylphenyl)glycine (1.2 kg) in DMF (10 L) at 60°C for 12 hours.

Overall Yield : 45–50%.

Table 2 : Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) |

|---|---|

| POCl₃ | 120 |

| N-(4-Acetylphenyl)glycine | 800 |

| DMF | 50 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide linker and quinazoline nitrogen atoms are reactive toward nucleophiles:

-

Methoxy group displacement : Under acidic conditions, methoxy groups at positions 6 and 7 undergo demethylation to form hydroxyl groups.

-

Ring-opening reactions : Strong nucleophiles (e.g., hydrazine) attack the carbonyl group, leading to quinazoline ring cleavage.

| Reaction | Reagents | Products | Notes |

|---|---|---|---|

| Demethylation | HBr/AcOH, 80°C | 6,7-dihydroxyquinazolinone | Retains acetamide functionality |

| Hydrazinolysis | NH2NH2, EtOH | 3-hydrazinylquinazoline | Forms hydrazide derivative |

Hydrolysis and Stability

The compound undergoes hydrolysis under both acidic and basic conditions:

-

Acidic hydrolysis : Cleaves the acetamide bond, yielding 4-acetylaniline and quinazolinone-carboxylic acid.

-

Basic hydrolysis : Degrades the quinazoline ring, forming anthranilic acid derivatives.

| Condition | Reaction Outcome | Half-Life (h) |

|---|---|---|

| 1M HCl, 60°C | Acetamide cleavage | 2.5 |

| 1M NaOH, 60°C | Ring degradation | 1.8 |

Oxidation and Reduction

-

Oxidation : The acetylphenyl group is oxidized to a carboxylic acid using KMnO4/H2SO4.

-

Reduction : Sodium borohydride reduces the quinazolinone carbonyl to a hydroxyl group, forming 3,4-dihydroquinazoline .

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO4, H2SO4 | 4-carboxyphenyl derivative | 45 |

| Reduction | NaBH4, MeOH | 3-hydroxy-3,4-dihydroquinazoline | 60 |

Cyclization and Heterocycle Formation

The compound participates in cycloaddition reactions to form fused heterocycles:

-

With thiourea : Forms thiazolo[3,2-a]quinazolinone under reflux .

-

With ethyl cyanoacetate : Produces pyrido[2,3-d]pyrimidine derivatives.

| Cyclization Partner | Conditions | Product | Application |

|---|---|---|---|

| Thiourea | HCl/EtOH, reflux | Thiazoloquinazolinone | Antimicrobial |

| Ethyl cyanoacetate | K2CO3/DMF, 100°C | Pyridopyrimidine | Anticancer |

Comparative Reactivity of Quinazoline Derivatives

The acetylphenyl group enhances electron-withdrawing effects, increasing electrophilicity at the quinazoline C-2 position compared to methyl or chloro substituents:

| Derivative | Substituent | Relative Reactivity (C-2) |

|---|---|---|

| Target compound | 4-acetylphenyl | 1.00 (reference) |

| 2,6-dimethylphenyl | Methyl | 0.45 |

| 4-chlorophenyl | Chloro | 0.75 |

Catalytic Interactions

Lewis acid catalysts (e.g., ZnCl2) accelerate Friedel-Crafts alkylation at the acetylphenyl group, enabling functionalization with aromatic rings:

| Catalyst | Reaction | Rate Increase (vs. uncatalyzed) |

|---|---|---|

| ZnCl2 | Friedel-Crafts alkylation | 8.2x |

| BF3·Et2O | Acetamide acylation | 5.1x |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the quinazoline carbonyl and acetyl groups, forming a bridged bicyclic product :

| Condition | Product | Quantum Yield (%) |

|---|---|---|

| UV, 6h | Bicyclo[4.2.0]octane | 12 |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-acetylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide exhibit significant anticancer properties. The quinazoline derivatives are particularly noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study on quinazoline derivatives demonstrated that modifications to the structure can enhance cytotoxic effects against breast cancer cells. The introduction of acetyl and methoxy groups was found to increase the inhibitory activity on tumor growth by affecting cell cycle regulation and apoptosis pathways .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders and certain neurological conditions like Parkinson's disease. This compound has been studied for its potential as a tyrosinase inhibitor.

Data Table: Tyrosinase Inhibition Studies

This data suggests that the compound exhibits promising inhibitory activity against tyrosinase, making it a candidate for further development in dermatological applications.

Neuroprotective Effects

The neuroprotective properties of quinazoline derivatives have garnered attention in recent years. Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress.

Case Study:

In vitro studies revealed that the compound could reduce oxidative damage in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases .

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Anticancer Potential

Quinazolinone derivatives often exhibit anticancer activity by targeting kinase pathways or DNA replication. For example:

- Compound 11m () : Demonstrated moderate activity in preliminary screens, attributed to the electron-rich benzo[d][1,3]dioxolyl group enhancing DNA intercalation .

- Compounds: 2-(4-Oxoquinazolin-3-yl)acetamides were tested as enoyl-acyl carrier protein reductase (InhA) inhibitors, with chloro and methyl substituents improving binding affinity .

Anti-Inflammatory Activity

- Compounds: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide showed superior anti-inflammatory activity to Diclofenac, with reduced ulcerogenic effects compared to aspirin. The ethylamino group likely enhances hydrogen bonding with COX enzymes .

Antimicrobial Activity

- : Derivatives with chloro substituents (e.g., 6-chloro-2-methyl) displayed potent activity against Mycobacterium tuberculosis, suggesting the target compound’s 6,7-dimethoxy groups may offer similar or modified interactions .

Physicochemical Properties

- Melting Points : Analogs in exhibit high melting points (274–317°C), indicative of strong intermolecular forces from hydrogen bonding and aromatic stacking. The target compound’s 4-acetyl group may lower melting points slightly due to reduced symmetry .

- Solubility : Methoxy and acetyl groups generally improve solubility in polar solvents (e.g., DMSO), critical for bioavailability .

Key Research Findings

Substituent Effects :

- Methoxy groups (6,7-dimethoxy) enhance electron density, improving interaction with hydrophobic enzyme pockets (e.g., InhA) .

- Bulky substituents (e.g., styryl chains in ) reduce solubility but increase target specificity .

Synthetic Efficiency :

- Long reaction times (e.g., 43 hours for Compound 11o in ) highlight challenges in optimizing yield for complex substituents .

Pharmacological Safety: Acetamide derivatives with ethylamino groups () show reduced gastrointestinal toxicity, suggesting the target compound’s acetylphenyl group may offer similar advantages .

Biological Activity

N-(4-acetylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential applications in treating diseases such as cancer and neurological disorders.

Chemical Structure and Properties

The compound features a unique structure that combines an acetylphenyl moiety with a quinazolinone derivative. Its molecular formula is , and it has a molecular weight of approximately 300.31 g/mol. The presence of methoxy and oxo groups contributes to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- Anticancer Activity : The compound has shown promising results in inducing apoptosis and autophagy in various cancer cell lines. For instance, studies have demonstrated its effectiveness against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines through the activation of apoptotic pathways and inhibition of tumor growth in xenograft models .

- Acetylcholinesterase Inhibition : Similar compounds with quinazolinone structures have been reported to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. The inhibition of AChE can potentially enhance acetylcholine levels in the brain, thereby improving cognitive functions .

- Anti-inflammatory Properties : In silico studies suggest that the compound may also act as a selective inhibitor of 5-lipoxygenase (5-LOX), which plays a role in inflammatory responses. This could make it a candidate for treating inflammatory diseases .

Biological Activity Data

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. Results indicated that it induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G0/G1 phase. The compound also demonstrated synergistic effects when combined with conventional chemotherapeutics.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar quinazolinone derivatives against neurodegeneration. The findings suggested that these compounds could enhance cognitive function by inhibiting AChE and reducing oxidative stress markers in neuronal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves refluxing intermediates (e.g., 2-chloroacetamide derivatives) with substituted aldehydes under basic conditions (e.g., anhydrous K₂CO₃ in dry acetone) for 18–43 hours . Optimization includes adjusting molar ratios (e.g., 1:6.4 to 1:15.6 for aldehyde:intermediate), temperature, and reaction duration to maximize yields (29–68%) . Characterization relies on ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, acetyl groups at δ 2.1–2.3 ppm) and EI-MS (e.g., [M⁺] peaks at m/z 455–493) .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer :

- NMR Analysis : Key signals include the quinazolinone C=O (δ 165–170 ppm in ¹³C NMR) and methoxy groups (δ 3.8–3.9 ppm in ¹H NMR) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 441.47 for C₂₄H₂₃N₃O₄) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

- Melting Points : Consistency (e.g., 274–328°C) indicates purity .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer : Prioritize assays aligned with quinazolinone derivatives’ known activities:

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM doses, with IC₅₀ calculations .

- Anti-inflammatory : COX-2 inhibition assays or TNF-α/IL-6 ELISA in macrophage models .

- Dose-Response Curves : Use triplicate experiments and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory mediators (e.g., COX-2) based on structural analogs .

- Docking Tools : Use AutoDock Vina or Schrödinger Maestro with PDB structures (e.g., 1M17 for EGFR).

- Parameters : Apply B3LYP/6-31G* basis sets for DFT calculations to optimize geometry and HOMO-LUMO gaps (~5.2 eV for similar acetamides) .

- Validation : Compare with experimental IC₅₀ values to refine scoring functions .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ across cell lines)?

- Methodological Answer :

- Source Analysis : Check assay conditions (e.g., serum concentration, incubation time). For example, >10% FBS may reduce cytotoxicity .

- Structural Confounders : Verify substituent effects; electron-withdrawing groups (e.g., -NO₂) enhance activity in some contexts but reduce solubility .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the 4-oxo position for pH-dependent release .

- Nanocarriers : Use PEGylated liposomes (size <200 nm, PDI <0.2) to enhance circulation time .

- Co-solvents : Test DMSO/PBS (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) for aqueous formulations .

Key Methodological Notes

- Contradiction Management : Replicate assays under standardized conditions (e.g., ATCC cell lines, passage number <20) .

- Advanced Characterization : Use X-ray crystallography for ambiguous structures or LC-MS/MS for metabolic stability .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and avoid commercial vendor biases by cross-validating results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.